molecular formula C10H17N3O B13530420 4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine

4-(2-(1h-Pyrazol-1-yl)ethoxy)piperidine

Cat. No.: B13530420
M. Wt: 195.26 g/mol
InChI Key: VIBYLTVRTYAGNW-UHFFFAOYSA-N
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Description

4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine is a chemical compound that features a piperidine ring linked to a pyrazole moiety via an ethoxy group

Preparation Methods

The synthesis of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(1H-pyrazol-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Addition: The pyrazole ring can undergo addition reactions with electrophiles, leading to the formation of substituted pyrazoles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction yield. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.

    Industry: The compound is used in the development of new polymers and materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole moiety can bind to active sites on enzymes, inhibiting their activity or modulating their function. The piperidine ring can interact with receptors in the nervous system, potentially leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-(2-(1H-Pyrazol-1-yl)ethoxy)piperidine can be compared with other similar compounds, such as:

    4-(2-(1H-Pyrazol-1-yl)ethoxy)phenylboronic acid: This compound also features a pyrazole moiety but is linked to a phenylboronic acid group instead of a piperidine ring.

    Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound includes a piperidine ring and a pyrazole moiety but has additional functional groups that confer different properties.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

4-(2-pyrazol-1-ylethoxy)piperidine

InChI

InChI=1S/C10H17N3O/c1-4-12-13(7-1)8-9-14-10-2-5-11-6-3-10/h1,4,7,10-11H,2-3,5-6,8-9H2

InChI Key

VIBYLTVRTYAGNW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OCCN2C=CC=N2

Origin of Product

United States

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